A Comprehensive Technical Guide on N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
A Comprehensive Technical Guide on N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic molecule belonging to the class of fluorene-based aromatic amines. Its rigid, planar fluorene core provides excellent thermal stability, while the biphenylamine moiety imparts crucial electronic properties. This combination makes it a highly valuable intermediate and building block in the field of materials science, particularly for the development of advanced organic electronic devices.[1][2] Its primary applications are in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where it often serves as a component in hole-transport layers (HTLs) or emissive layers to enhance device efficiency, stability, and lifespan. Its utility is also being explored in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Chemical Structure
Figure 1. 2D Structure of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine.
Physicochemical and Spectroscopic Properties
The core chemical and physical properties of the compound are summarized below. These data are essential for experimental design, purification, and material characterization.
Table 1: Compound Identifiers and General Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | [1] |
| CAS Number | 897671-69-1 | [1][2][3] |
| Molecular Formula | C₂₇H₂₃N | [2][3][4][5] |
| Molecular Weight | 361.48 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity | Commercially available at >98.0% (HPLC) |[1] |
Table 2: Physical and Chemical Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 145.0 to 149.0 °C | [1][2] |
| Boiling Point | 539.6 ± 39.0 °C (Predicted) | [1][2] |
| Density | 1.136 g/cm³ (Predicted) | [1][2] |
| pKa | 0.90 ± 0.40 (Predicted) | [1][2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |[1][2] |
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and analysis of high-purity materials required in research and development.
Representative Synthesis Protocol: Buchwald-Hartwig Amination
The synthesis of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2][6] This method provides an efficient route for forming the crucial carbon-nitrogen (C-N) bond.
Reaction Scheme: 2-Bromo-9,9-dimethylfluorene + 4-Aminobiphenyl → N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Materials and Reagents:
-
2-Bromo-9,9-dimethyl-9H-fluorene (1.0 equivalent)
-
4-Aminobiphenyl (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)
-
Phosphine Ligand (e.g., XPhos, 0.04 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-9,9-dimethyl-9H-fluorene, 4-aminobiphenyl, cesium carbonate, palladium(II) acetate, and the phosphine ligand.[1][2]
-
Add anhydrous toluene to the vessel to dissolve and suspend the reagents.[1][2]
-
Heat the reaction mixture to reflux and maintain stirring for 24 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final high-purity compound.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which is critical for applications in organic electronics.[1]
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound shows strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10 µL) of the prepared sample solution.
-
Run the analysis and record the chromatogram.
-
The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Workflows and Logical Diagrams
The following diagrams, generated using DOT language, illustrate key workflows for the synthesis and characterization of this compound.
References
- 1. N-(4-biphenyl)-(9,9-dimethylfluoren-2--yl)Amine | 897671-69-1 [chemicalbook.com]
- 2. N-(4-biphenyl)-(9,9-dimethylfluoren-2--yl)Amine CAS#: 897671-69-1 [m.chemicalbook.com]
- 3. N-(BIPHENYL-4-YL)-9,9-DIMETHYL-9H-FLUOREN-2-AMINE | VSNCHEM [vsnchem.com]
- 4. N-((1,1'-Biphenyl)-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | C27H23N | CID 66803057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[1,1'-Biphenyl]-2-yl-9,9-dimethyl-9H-fluoren-2-amine | 1198395-24-2 [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
